Demecolcine

Übersicht

Beschreibung

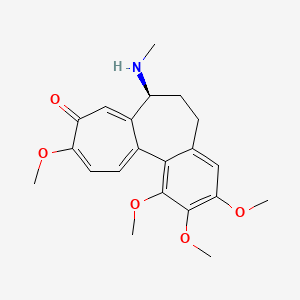

Demecolcine, also known as colcemid, is a synthetic derivative of the natural alkaloid colchicine. It is primarily used in scientific research and medicine due to its ability to depolymerize microtubules, thereby inhibiting cell division. This compound is less toxic than colchicine and is often utilized in chemotherapy and cytogenetic studies .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Demecolcin wird aus Colchicin synthetisiert, indem die Acetylgruppe an der Aminogruppe durch eine Methylgruppe ersetzt wird. Der Prozess umfasst mehrere Schritte, darunter Methylierung und Reinigung .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Demecolcin durch eine Reihe von chemischen Reaktionen hergestellt, die eine hohe Reinheit und Ausbeute gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Methylierung von Colchicin zu erleichtern .

Arten von Reaktionen:

Oxidation: Demecolcin kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können Demecolcin in seine reduzierten Formen umwandeln und so seine chemischen Eigenschaften verändern.

Substitution: Demecolcin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile können in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von Demecolcinoxid führen, während Reduktion Demecolcinalkohol erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Cell Division Studies

Demecolcine has been extensively used in studies related to mitosis and meiosis. Its ability to induce metaphase arrest allows researchers to observe chromosome behavior and spindle dynamics.

- Oocyte Enucleation : In animal cloning, this compound is employed to induce enucleation of oocytes. For instance, studies have shown that exposure to this compound increases the efficiency of enucleation in bovine and sheep oocytes (up to 58.1% efficiency at optimal concentrations) .

| Species | Optimal Concentration (µg/mL) | Enucleation Efficiency (%) |

|---|---|---|

| Bovine | 0.05 | 15.2 (MI), 55.1 (MII) |

| Sheep | 0.04 | 58.1 |

Cloning and Nuclear Transfer

This compound facilitates somatic cell nuclear transfer (SCNT) by creating enucleated oocytes that can accept new nuclei from donor cells. This process is critical for cloning technologies and has been demonstrated in various animal models .

Cancer Treatment

In oncology, this compound is utilized to enhance the effectiveness of radiotherapy by synchronizing tumor cells at their most radiosensitive stage (metaphase). This synchronization allows for more effective targeting during radiation treatment .

- Mechanism : By arresting cells in metaphase, this compound increases the likelihood that cancer cells will be affected by radiation, potentially improving treatment outcomes.

Fertility Treatments

This compound's role in assisted reproductive technologies (ART) includes its use in preparing oocytes for fertilization by ensuring proper spindle orientation and cellular integrity during division .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Study on Bovine Oocytes : A study evaluated the effects of different concentrations of this compound on bovine oocyte enucleation efficiency, concluding that lower concentrations can achieve high rates of successful enucleation while maintaining embryonic development potential .

- Sheep Oocyte Enucleation : Research demonstrated that treating sheep oocytes with this compound significantly improved enucleation rates compared to untreated controls, suggesting its utility in nuclear transfer protocols .

Wirkmechanismus

Demecolcine exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits the polymerization of microtubules, preventing the formation of the mitotic spindle and arresting cells in metaphase. At low concentrations, this compound suppresses microtubule dynamics, while at higher concentrations, it promotes microtubule detachment from the microtubule organizing center .

Vergleich Mit ähnlichen Verbindungen

Colchicine: A natural alkaloid with similar microtubule-depolymerizing properties but higher toxicity.

Vinblastine: Another microtubule-depolymerizing agent used in chemotherapy.

Vincristine: Similar to vinblastine, used in cancer treatment.

Uniqueness: Demecolcine is unique due to its lower toxicity compared to colchicine and its ability to bind to tubulin more rapidly. This makes it a valuable tool in both research and clinical settings .

Biologische Aktivität

Demecolcine, a derivative of colchicine, is primarily known for its role as a microtubule-depolymerizing agent. It has significant applications in both research and clinical settings, particularly in cytogenetics, cancer treatment, and reproductive biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and clinical implications.

This compound exerts its effects by binding to tubulin, which inhibits microtubule polymerization. This action disrupts the formation of the mitotic spindle during cell division, leading to metaphase arrest. The compound's rapid binding kinetics make it particularly effective compared to other agents like colchicine .

The primary mechanisms include:

- Microtubule Disruption : By preventing the assembly of microtubules, this compound halts cell division at metaphase, which is crucial for chromosome analysis.

- Cell Synchronization : It is used to synchronize cells in the cell cycle for various experimental analyses.

Applications in Research

This compound is widely used in cytogenetic studies for karyotyping and chromosome analysis. Its ability to arrest cells at metaphase allows for optimal visualization of chromosomes under a microscope.

Table 1: Applications of this compound in Research

| Application | Description |

|---|---|

| Karyotyping | Used to analyze chromosomes from lymphocytes and cancer cells. |

| Cell Synchronization | Facilitates the study of cell cycle phases by synchronizing cells at metaphase. |

| Oocyte Enucleation | Assists in somatic cell nuclear transfer (SCNT) by enucleating oocytes. |

Case Studies

Several studies have demonstrated the efficacy of this compound in various biological contexts:

- Oocyte Enucleation and Cloning : A study explored the use of this compound for chemically assisted enucleation of bovine oocytes. The optimal concentration was found to be 0.05 µg/mL, resulting in significant rates of enucleation (15.2%) and membrane protrusion formation (55.1%). This technique proved effective for subsequent embryonic development after nuclear transfer .

- Impact on Microtubule Dynamics : In another experiment involving mouse oocytes, this compound treatment disrupted spindle dynamics but did not affect activation rates induced by ethanol. The timing of exposure post-activation was critical; earlier treatment resulted in higher enucleation rates, indicating that this compound can effectively produce developmentally competent cytoplasts for cloning purposes .

- Clinical Use in Cancer Treatment : Historically, this compound has been utilized in treating chronic granulocytic leukemia, demonstrating a reduction in white blood cell counts and splenomegaly when administered at doses ranging from 3 to 10 mg daily . Despite mild side effects such as hair loss and erythema, its therapeutic benefits were notable.

Research Findings

Recent findings highlight the potential of this compound beyond traditional applications:

- Aneuploidy Induction : Research indicates that this compound can induce aneuploidy and micronuclei formation depending on dosage, which may have implications for understanding chromosomal abnormalities in cancer .

- Embryonic Development Post-Enucleation : In studies assessing embryonic development after nuclear transfer using this compound-treated oocytes, cleavage rates reached 84.5%, with blastocyst development at 27.6%, showcasing its effectiveness in reproductive technologies .

Eigenschaften

IUPAC Name |

(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPGOLRFBJNIW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020342 | |

| Record name | Colcemid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Demecolcine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

477-30-5 | |

| Record name | Demecolcine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demecolcine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demecolcine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13318 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Demecolcine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demecolcine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colcemid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demecolcine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMECOLCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z01IVE25KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Colcemid and how does it interact with this target?

A1: Colcemid primarily targets microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division. It binds to tubulin, the protein subunit of microtubules, preventing their assembly and promoting their disassembly [, , , , ].

Q2: What are the downstream consequences of Colcemid's interaction with microtubules?

A2: By disrupting microtubule dynamics, Colcemid interferes with several cellular processes:

- Mitotic Arrest: Colcemid disrupts the formation of the mitotic spindle, a structure composed of microtubules crucial for chromosome segregation during cell division. This leads to metaphase arrest, blocking cells in this stage of mitosis [, , , , ].

- Changes in Cell Morphology: Colcemid treatment can induce various morphological alterations in different cell types, including rounding up of cells, formation of membrane projections, and altered spreading patterns [, , , , ].

- Apoptosis Induction: Prolonged exposure to Colcemid can trigger apoptosis, a programmed cell death pathway, in certain cell types [, ].

- Effects on Intracellular Transport: Microtubules serve as tracks for intracellular transport. Colcemid disrupts this process, impacting the movement of organelles and molecules within the cell [, ].

Q3: What is the molecular formula and weight of Colcemid?

A3: Colcemid (Demecolcine) has the molecular formula C21H25NO5 and a molecular weight of 371.42 g/mol.

Q4: Is there any spectroscopic data available for Colcemid?

A4: While the provided research articles don't delve into detailed spectroscopic data, fluorescently labeled Colcemid analogs, like N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)--Colcemid (NBD-Colcemid), have been used in studies to investigate its binding interactions with proteins [].

Q5: How is Colcemid utilized in biological research?

A5: Colcemid is a valuable tool in various research areas:

- Cell Cycle Studies: Its ability to arrest cells in metaphase makes it useful for synchronizing cell populations, facilitating studies on cell cycle progression and regulation [, , ].

- Chromosome Analysis: Colcemid treatment is routinely used in karyotyping procedures to condense chromosomes, allowing for their visualization and analysis for genetic abnormalities [, , ].

- Cytoskeletal Research: Studying the effects of Colcemid on cells helps elucidate the roles of microtubules in diverse cellular processes, including cell division, morphology, and intracellular transport [, , , ].

- Cancer Research: Colcemid's anti-mitotic properties have led to its investigation as a potential anti-cancer agent. Understanding its mechanisms of action and resistance is crucial for developing more effective therapies [, , ].

Q6: Are there any therapeutic applications of Colcemid?

A6: Yes, Colcemid has been used in clinical settings for specific purposes:

Q7: What are the potential toxic effects associated with Colcemid?

A7: Colcemid, like other microtubule-disrupting agents, can exhibit toxicity, especially at higher doses or with prolonged exposure. Common side effects include:

Q8: What are the future research directions for Colcemid?

A8:

- Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms underlying resistance to Colcemid and other microtubule-targeting agents to overcome drug resistance in cancer treatment [].

- Developing Safer Analogs: Exploring the structure-activity relationship of Colcemid can lead to the development of analogs with improved efficacy and reduced toxicity [, ].

- Targeted Drug Delivery: Strategies to deliver Colcemid specifically to cancer cells could enhance its therapeutic index and minimize systemic side effects [].

- Combination Therapies: Investigating the synergistic effects of Colcemid with other anti-cancer agents could potentially improve treatment outcomes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.